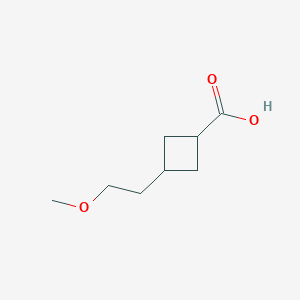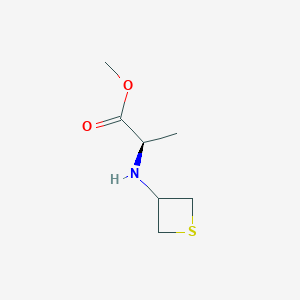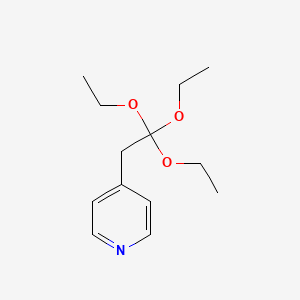
4-(2,2,2-Triethoxyethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,2,2-Triethoxyethyl)pyridine is an organosilicon compound with the chemical formula C13H23NO3Si. It is a colorless to light yellow liquid that is soluble in some organic solvents, such as alcohols and hydrocarbons . This compound is used as an organosilicon reagent and plays an important role in organic synthesis and functional chemistry .
准备方法
4-(2,2,2-Triethoxyethyl)pyridine can be prepared by reacting 4-pyridineethanol with triethoxychlorosilane . The specific reaction conditions and steps may vary depending on the preparation method. Industrial production methods often involve the use of glacial acetic acid or methanol as solvents, and the reactions generally proceed in high yields with reaction temperatures not exceeding 140°C .
化学反应分析
4-(2,2,2-Triethoxyethyl)pyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include Grignard reagents, acetic anhydride, and DMF . Major products formed from these reactions include 2-substituted pyridines and 2,6-disubstituted pyridines .
科学研究应用
4-(2,2,2-Triethoxyethyl)pyridine has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for coordination with metal ions and related compounds . In biology, it can be used as a surface modifier in the fields of coatings, inks, and adhesives . In medicine, derivatives of pyridine, such as this compound, have been reported to have anti-cancer, antihypertensive, antiulcer, and antimicrobial properties . In industry, it is used as an organic modifier to improve the special properties of materials .
作用机制
The mechanism by which 4-(2,2,2-Triethoxyethyl)pyridine exerts its effects involves its interaction with molecular targets and pathways. For example, in the case of organophosphate poisoning, compounds like pralidoxime, which contain a pyridine core, bind to the active site of the acetylcholinesterase enzyme and displace the phosphate from the serine residue . This regenerates the fully functional enzyme and reverses the effects of the poisoning .
相似化合物的比较
4-(2,2,2-Triethoxyethyl)pyridine can be compared with other similar compounds, such as 4-(2,2,2-Trifluoroethoxy)-2-pyridinyl derivatives . These compounds share a similar pyridine core but differ in their substituents, which can lead to variations in their chemical properties and applications. For example, 4-(2,2,2-Trifluoroethoxy)-2-pyridinyl derivatives are used in the synthesis of substituted imidazoles and pyrimidines .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool in various scientific research and industrial processes.
属性
分子式 |
C13H21NO3 |
|---|---|
分子量 |
239.31 g/mol |
IUPAC 名称 |
4-(2,2,2-triethoxyethyl)pyridine |
InChI |
InChI=1S/C13H21NO3/c1-4-15-13(16-5-2,17-6-3)11-12-7-9-14-10-8-12/h7-10H,4-6,11H2,1-3H3 |
InChI 键 |
BKCADVDCCSCLSF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(CC1=CC=NC=C1)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


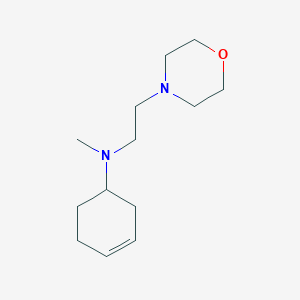
![tert-Butyl4-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13004153.png)
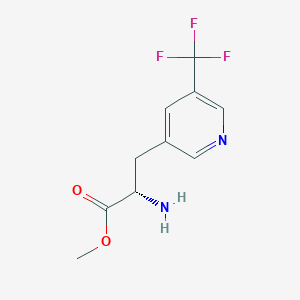
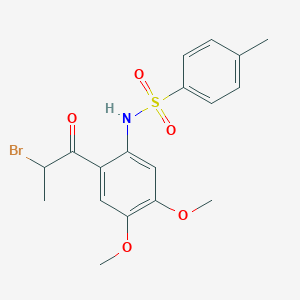
![(2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine](/img/structure/B13004166.png)
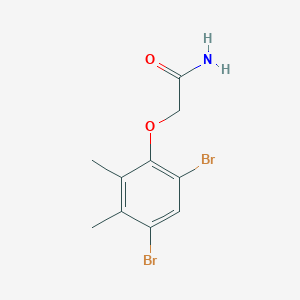
![2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoledihydrobromide](/img/structure/B13004185.png)
![1-([1,1'-Biphenyl]-4-yl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B13004200.png)
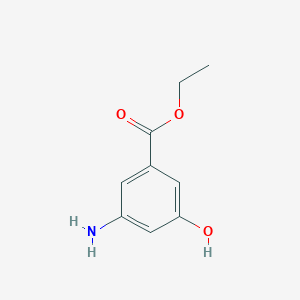

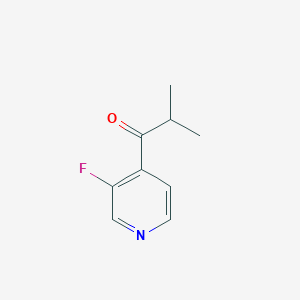
![(3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B13004237.png)
